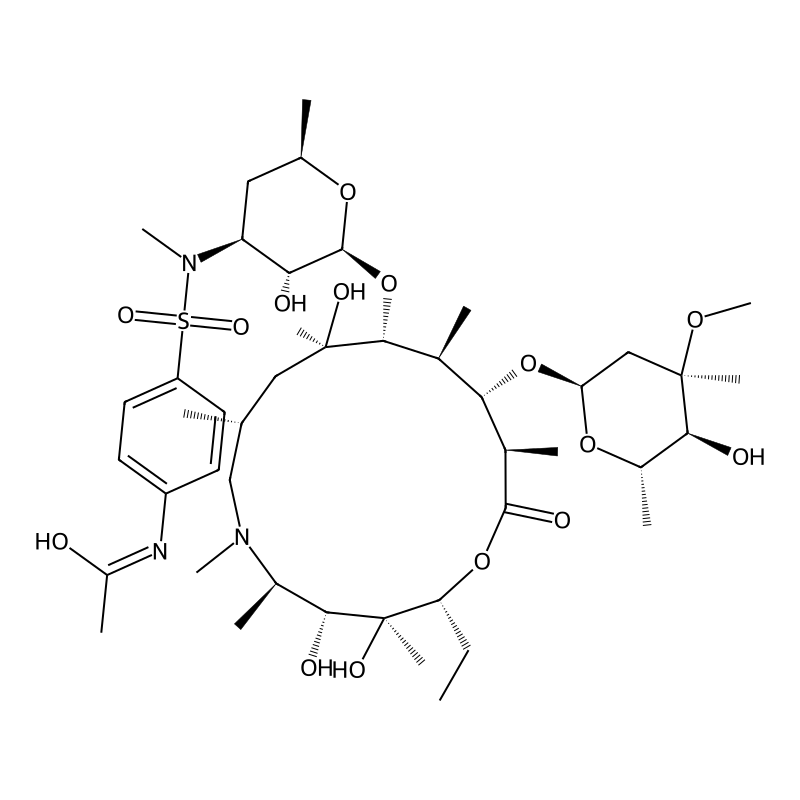3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Synonyms
- Impurity in Azithromycin Production: Research articles and commercial suppliers primarily focus on this compound as an impurity formed during the production of the antibiotic Azithromycin [, ]. Understanding and controlling the formation of impurities is crucial for ensuring the quality and safety of pharmaceutical drugs.
Since Azithromycin Related Compound H is an impurity, its presence needs to be minimized in the final Azithromycin product. Research efforts might involve:
- Developing methods to detect and quantify Azithromycin Related Compound H [].
- Modifying the Azithromycin production process to reduce the formation of this impurity.
Limitations of Current Information:
It's important to note that the absence of detailed information about specific research applications doesn't necessarily negate its potential uses. Further scientific investigation into Azithromycin Related Compound H's properties and biological activity might reveal novel applications.
Future Research Directions:
- Studies investigating the potential biological activity of Azithromycin Related Compound H are not currently available in the public domain. However, considering its structural similarity to Azithromycin, future research could explore its potential as an antibiotic or for other therapeutic purposes.
- Understanding the degradation pathways of Azithromycin Related Compound H could be valuable in assessing its environmental impact.
3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin is a derivative of azithromycin, a widely used macrolide antibiotic. This compound is characterized by the addition of a sulfonyl group attached to an acetylamino phenyl moiety at the 3' position of the azithromycin structure. The molecular formula for this compound is C₄₅H₇₇N₃O₁₅S, with a molecular weight of 932.17 g/mol. It is classified as an impurity in azithromycin formulations and is often referred to as Azithromycin Impurity H or Related Compound H in pharmaceutical contexts .
AZM-RC H is not expected to have any antibiotic activity. Azithromycin's mechanism of action involves binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis and stopping bacterial growth []. The structural difference of AZM-RC H likely hinders its ability to bind to the ribosomal target effectively.
The chemical reactivity of 3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin primarily involves nucleophilic substitutions and hydrolysis reactions typical of sulfonamide compounds. The sulfonyl group can participate in electrophilic aromatic substitution reactions, while the acetylamino group may undergo hydrolysis under acidic or basic conditions, leading to the release of acetic acid and formation of the corresponding amine .
This compound exhibits antibacterial properties similar to those of azithromycin, targeting bacterial ribosomes and inhibiting protein synthesis. Its specific biological activity profile has not been extensively studied, but it is believed to retain some efficacy against Gram-positive bacteria due to its structural similarity to azithromycin. The presence of the sulfonamide group may also impart additional antimicrobial effects, although detailed studies are needed to confirm this .
The synthesis of 3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin typically involves:
- Preparation of the Sulfonamide: Reacting 4-acetylaniline with a suitable sulfonyl chloride under basic conditions to form the sulfonamide.
- Modification of Azithromycin: The resulting sulfonamide is then coupled with 3'-N-demethylazithromycin through nucleophilic substitution.
- Purification: The final product is purified using chromatographic techniques to isolate the desired compound from by-products and unreacted materials.
This synthetic route allows for the introduction of specific functional groups while maintaining the integrity of the azithromycin backbone .
3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin is primarily used in research settings as a reference standard for quality control and analytical testing in pharmaceutical formulations containing azithromycin. It may also serve as a starting material for further chemical modifications aimed at developing new antibacterial agents or studying structure-activity relationships within macrolide antibiotics .
Several compounds share structural features with 3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Azithromycin | Macrolide antibiotic structure | Broad-spectrum antibacterial activity |
| Clarithromycin | Methylated derivative of erythromycin | Enhanced activity against certain pathogens |
| Roxithromycin | 14-membered ring macrolide | Better oral bioavailability compared to azithromycin |
| Erythromycin | Parent compound of macrolides | Known for its use in respiratory infections |
Uniqueness: The presence of the acetylamino phenylsulfonyl group in 3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin differentiates it from these compounds, potentially enhancing its pharmacological profile and providing avenues for further research into its efficacy and safety .








